3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
Overview
Description
3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C19H32BNO4 and its molecular weight is 349.3 g/mol. The purity is usually 95%.
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Biological Activity
3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester (CAS No. 2732771-77-4) is a bicyclic compound that has garnered attention for its potential biological activities. This compound is notable for its structural features that may confer unique pharmacological properties. This article reviews the biological activity of this compound based on diverse sources and includes data tables and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system. Its IUPAC name is tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.3.1]non-6-ene-3-carboxylate. The molecular formula is , with a molecular weight of 349.47 g/mol.
Structural Formula
Anticancer Properties
Research indicates that bicyclic compounds similar to 3-Azabicyclo[3.3.1]non-6-ene derivatives exhibit significant anticancer activity. A study highlighted the importance of such compounds in anticancer therapy by demonstrating their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Table 1: Summary of Anticancer Activity Studies
Study Reference | Activity Observed | Mechanism |
---|---|---|
Inhibition of cell growth in cancer cell lines | Induction of apoptosis | |
Cytotoxic effects on tumorigenic cells | Cell cycle arrest |
Neuroprotective Effects
The azabicyclo structure has been associated with neuroprotective properties in some derivatives. Compounds within this class have shown potential in protecting neuronal cells from oxidative stress and apoptosis, suggesting possible applications in neurodegenerative diseases .
Table 2: Neuroprotective Studies
Study Reference | Activity Observed | Mechanism |
---|---|---|
Protection against oxidative stress | Antioxidant activity | |
Reduced apoptosis in neuronal models | Modulation of apoptotic pathways |
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with various diseases. For instance, derivatives of bicyclic compounds have been studied for their ability to inhibit gamma-secretase, an enzyme implicated in Alzheimer's disease .
Table 3: Enzyme Inhibition Studies
Study Reference | Enzyme Targeted | Inhibition Type |
---|---|---|
Gamma-secretase | Competitive | |
Dipeptidyl peptidase IV | Non-competitive |
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Anticancer Activity : A study involving a series of bicyclic compounds demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The study concluded that modifications to the bicyclic structure could enhance potency .
- Neuroprotective Effects : In vitro studies showed that certain derivatives protected against glutamate-induced neurotoxicity in rat cortical neurons. This suggests potential therapeutic applications for neurodegenerative conditions .
Properties
IUPAC Name |
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.3.1]non-6-ene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BNO4/c1-17(2,3)23-16(22)21-11-13-8-14(12-21)10-15(9-13)20-24-18(4,5)19(6,7)25-20/h9,13-14H,8,10-12H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJAXKOGIBCDKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CC(C2)CN(C3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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